5-Oxo-5-(4-pyridyl)valeric acid

Description

BenchChem offers high-quality 5-Oxo-5-(4-pyridyl)valeric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5-(4-pyridyl)valeric acid including the price, delivery time, and more detailed information at info@benchchem.com.

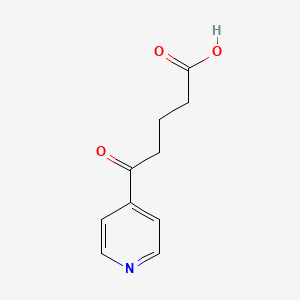

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-pyridin-4-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMNZRMIJRDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620417 | |

| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4940-07-2 | |

| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Oxo-5-(4-pyridyl)valeric Acid – Mechanism & Applications

[1]

Executive Summary

5-Oxo-5-(4-pyridyl)valeric acid (CAS: 4940-07-2) is a specialized pyridine derivative functioning primarily as a synthetic intermediate and metabolic probe in medicinal chemistry.[1][2][3][4][5] Structurally, it combines a valeric acid (pentanoic acid) backbone with a 4-pyridyl ketone moiety at the gamma position relative to the carboxyl group (technically the delta position if numbering from carboxyl, but often referred to in relation to the glutaric backbone).[1]

While not a marketed therapeutic agent itself, its mechanism of action is defined by its role as a bioisostere precursor and a structural analog in two critical domains:[1]

-

Histone Deacetylase (HDAC) Inhibition Studies: As a pyridine-substituted fatty acid, it serves as a probe for zinc-binding affinity in HDAC active sites, analogous to valproic acid and 4-phenylbutyric acid.[1]

-

Nicotinic & Nitrosamine Metabolism: It acts as a regioisomeric standard for investigating the metabolism of tobacco-specific nitrosamines (TSNAs), specifically distinguishing between 3-pyridyl (nicotine-derived) and 4-pyridyl metabolic pathways.[1]

Chemical Identity & Structural Logic

Nomenclature and Properties[1]

-

IUPAC Name: 5-Oxo-5-(pyridin-4-yl)pentanoic acid[1]

-

Common Names: 4-Isonicotinoylbutyric acid; 4-Pyridoylbutyric acid[1]

-

Molecular Formula: C₁₀H₁₁NO₃[1]

-

Molecular Weight: 193.20 g/mol [1]

Structural Pharmacophore

The molecule consists of three distinct functional zones:[1]

-

Carboxylic Acid Tail: Provides water solubility and capacity for hydrogen bonding or salt formation; mimics the anionic head group of fatty acid metabolites.

-

Aliphatic Linker (Propyl chain): A 3-carbon spacer (C2–C4) that determines lipophilicity and flexibility.[1] This length is critical for fitting into hydrophobic pockets of enzymes like HDACs or GABA transaminases.

-

4-Pyridyl Ketone Head: A planar, electron-deficient aromatic ring conjugated with a carbonyl.[1] This moiety can accept hydrogen bonds and coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes).[1]

| Feature | Chemical Function | Biological Implication |

| Pyridine Nitrogen | Proton acceptor (pKa ~5.[1]2) | Modulates pH-dependent solubility; interacts with acidic residues in protein targets.[1] |

| Ketone (C5) | Hydrogen bond acceptor | Mimics the transition state of amide hydrolysis; susceptible to reduction by carbonyl reductases.[1] |

| Carboxyl Group | Anionic anchor | Essential for binding to cationic residues (e.g., Arginine) in enzyme active sites.[1] |

Mechanism of Action: Biological Pathways[1]

Histone Deacetylase (HDAC) Inhibition Potential

Valeric acid derivatives are established Class I HDAC inhibitors .[1][6] The mechanism involves the carboxylate group entering the catalytic tunnel of the HDAC enzyme and chelating the Zinc ion (Zn²⁺) required for deacetylation of lysine residues on histones.[1]

-

Mechanism: The 4-pyridyl group acts as a "cap" group that sits at the rim of the catalytic tunnel, while the aliphatic chain spans the channel.[1] The pyridine nitrogen offers an alternative zinc-binding motif compared to the classic hydroxamic acid or simple carboxylate.[1]

-

Relevance: 5-Oxo-5-(4-pyridyl)valeric acid is used in Structure-Activity Relationship (SAR) studies to optimize the "cap" region of HDAC inhibitors, testing the effect of heteroaromatic rings on selectivity between HDAC isoforms.[1]

Metabolic Probe for Nitrosamine Pathways

In toxicology, this compound serves as a negative control or regioisomer standard for studying the metabolism of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent carcinogen.[1]

-

NNK Pathway: NNK is metabolized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid).[1]

-

Probe Utility: By using the 4-pyridyl analog (5-oxo-5-(4-pyridyl)valeric acid), researchers can validate the regioselectivity of cytochrome P450 enzymes (like CYP2A6 and CYP2A13) and carbonyl reductases.[1] The 4-pyridyl geometry prevents it from being a substrate for enzymes strictly specific to the 3-pyridyl (nicotine-like) moiety, allowing for precise background subtraction in metabolic assays.[1]

Experimental Protocols

Synthesis of 5-Oxo-5-(4-pyridyl)valeric Acid

Objective: To synthesize the compound via Friedel-Crafts acylation or Grignard addition.

-

Precursors: Isonicotinonitrile or Methyl isonicotinate + Glutaric derivatives.

-

Methodology (Grignard Approach):

-

Reagent Prep: Generate the Grignard reagent from 4-bromopyridine (using iPrMgCl[1]·LiCl).

-

Coupling: React with glutaric anhydride at -78°C in THF.

-

Quenching: Acidic workup to hydrolyze the intermediate and yield the keto-acid.

-

Purification: Recrystallization from ethanol/water.

-

HDAC Inhibition Assay Protocol

Objective: Determine IC50 against nuclear extract HDACs.

-

Substrate: Acetylated lysine fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]

-

Incubation: Incubate HeLa nuclear extract with varying concentrations (1 µM – 10 mM) of 5-Oxo-5-(4-pyridyl)valeric acid for 30 min at 37°C.

-

Reaction: Add substrate and incubate for 30 min.

-

Development: Add developer solution (Trypsin/TSA) to release the fluorophore.

-

Detection: Measure fluorescence (Ex 360nm / Em 460nm).

-

Analysis: Plot dose-response curve to calculate IC50.

Visualization of Signaling & Synthesis[1]

Pathway Diagram: Structural Relationships

The following diagram illustrates the relationship between 5-Oxo-5-(4-pyridyl)valeric acid, HDAC inhibition, and Nitrosamine metabolism.[1]

Caption: Figure 1.[1] Synthesis and functional utility of 5-Oxo-5-(4-pyridyl)valeric acid as a chemical probe and structural control.

References

-

PubChem Compound Summary. (2025). 5-Oxo-5-(4-pyridyl)pentanoic acid.[1] National Center for Biotechnology Information. Link[1]

-

Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link[1]

-

Miller, T. A., et al. (2003).[1] Histone deacetylase inhibitors. Journal of Medicinal Chemistry. Link[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 5-Oxo-5-(4-pyridyl)valeric acid. Merck KGaA. Link(Note: Representative link for commercially available building block).

Sources

- 1. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. Valeric acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Oxo-5-(4-pyridyl)valeric Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Oxo-5-(4-pyridyl)valeric acid, its structural analogs, and derivatives, highlighting their significance and potential applications in modern drug discovery. By delving into the synthesis, biological activities, and structure-activity relationships, this document serves as a critical resource for researchers aiming to leverage this chemical scaffold for the development of novel therapeutics.

Introduction: The Pyridyl-Keto Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of numerous FDA-approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity for various chemical modifications, make it a versatile building block in medicinal chemistry. When combined with a keto-acid side chain, as seen in 5-Oxo-5-(4-pyridyl)valeric acid, the resulting scaffold presents a compelling starting point for the design of targeted therapies. The keto group can act as a handle for further chemical elaboration or as a key interacting moiety with biological targets, while the carboxylic acid provides a polar group that can influence solubility and engage in ionic interactions with protein residues.

The pyridine moiety itself is known to be present in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to central nervous system (CNS) activity.[1] The inclusion of a keto-acid functionality introduces additional chemical handles and potential interaction points with biological targets, making this scaffold a promising area of exploration for novel therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of 5-Oxo-5-(4-pyridyl)valeric acid and its analogs can be approached through several established organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitutions on both the pyridine ring and the valeric acid chain.

Core Synthesis: Friedel-Crafts Acylation and Related Reactions

A primary and versatile method for the synthesis of the 5-oxo-5-arylpentanoic acid core structure involves the Friedel-Crafts acylation or related reactions. While direct Friedel-Crafts acylation on pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, alternative strategies are employed.

One common approach involves the use of a pre-functionalized pyridine derivative or a related heterocyclic precursor that is more amenable to acylation. Subsequent modification of the precursor can then yield the desired 4-pyridyl structure.

Conceptual Synthetic Workflow:

Caption: General workflow for Friedel-Crafts acylation to form 5-oxo-5-arylpentanoic acids.

Synthesis of Analogs and Derivatives

The true power of this scaffold lies in the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

-

Pyridine Ring Modifications: Substituents can be introduced onto the pyridine ring either from the starting material or through post-synthetic modifications. This allows for the modulation of electronic properties, steric bulk, and hydrogen bonding potential.

-

Valeric Acid Chain Modifications: The carboxylic acid can be converted to esters, amides, or other functional groups to alter pharmacokinetic properties and target interactions. The alkyl chain can also be modified to explore the optimal distance and geometry for binding to a target protein.

-

Keto Group Modifications: The ketone can be reduced to an alcohol or converted to other functionalities, although this often significantly alters the biological activity.

Detailed Protocol: Synthesis of Amide Derivatives

A common derivatization strategy involves the coupling of the carboxylic acid with various amines to form amides. This can significantly impact the compound's properties and biological activity.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: Dissolve 5-Oxo-5-(4-pyridyl)valeric acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to liberate the free amine.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Biological Activities and Therapeutic Potential

While specific biological data for 5-Oxo-5-(4-pyridyl)valeric acid is not extensively reported in publicly available literature, the broader class of pyridine and 5-oxo-acid derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound and its analogs are promising candidates for screening against various biological targets.

Potential as Enzyme Inhibitors

The keto-acid motif is a well-known pharmacophore for inhibiting various enzymes. The electron-withdrawing nature of the keto group and the potential for the carboxylic acid to interact with active site residues make these compounds attractive for targeting enzymes.[2]

Potential Enzyme Targets:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 are being investigated for the treatment of metabolic syndrome, type 2 diabetes, and cognitive disorders. The pyridyl ketone scaffold is a known feature in some 11β-HSD1 inhibitors.

-

Other Oxidoreductases and Hydrolases: The structural features of 5-oxo-5-(4-pyridyl)valeric acid make it a candidate for inhibiting other enzymes where a keto-acid moiety can interact with the active site.

Anticancer and Antimicrobial Activities

Numerous studies have reported the anticancer and antimicrobial activities of various 5-oxopyrrolidine and other related keto-acid derivatives.[3] The pyridine ring is also a common feature in many anticancer and antimicrobial drugs. The combination of these two pharmacophores in 5-Oxo-5-(4-pyridyl)valeric acid and its derivatives warrants their investigation in these therapeutic areas.

Central Nervous System (CNS) Applications

The pyridine ring is a privileged scaffold for CNS-active compounds due to its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain.[4] Analogs of 5-Oxo-5-(4-pyridyl)valeric acid could be designed to target CNS disorders.

Structure-Activity Relationships (SAR)

Systematic modification of the 5-Oxo-5-(4-pyridyl)valeric acid scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. A hypothetical SAR exploration is outlined below.

SAR Exploration Workflow:

Caption: Iterative process of SAR exploration for 5-Oxo-5-(4-pyridyl)valeric acid analogs.

Key Considerations for SAR Studies:

-

Position and Nature of Pyridine Substituents: The electronic and steric effects of substituents on the pyridine ring can significantly influence binding affinity and selectivity.

-

Nature of the Carboxylic Acid Derivative: Conversion to esters or amides can modulate solubility, cell permeability, and metabolic stability. The choice of the amine or alcohol for derivatization can introduce additional interaction points.

-

Length and Flexibility of the Alkyl Chain: The five-carbon chain provides a certain degree of flexibility. Shortening or lengthening the chain, or introducing conformational constraints, can help to probe the optimal geometry for target binding.

Quantitative Data Summary (Hypothetical)

| Compound ID | R1 (Pyridine) | R2 (Acid) | Target IC50 (µM) |

| 1 (Core) | H | OH | >50 |

| 2a | 2-CH3 | OH | 25.5 |

| 2b | 3-Cl | OH | 15.2 |

| 3a | H | OCH3 | 45.8 |

| 3b | H | NH-benzyl | 5.7 |

| 3c | 3-Cl | NH-benzyl | 1.2 |

This table presents hypothetical data to illustrate the potential outcomes of an SAR study.

Future Directions and Opportunities

The 5-Oxo-5-(4-pyridyl)valeric acid scaffold represents a promising, yet underexplored, area for drug discovery. Future research efforts should focus on:

-

Broad Biological Screening: A comprehensive screening of 5-Oxo-5-(4-pyridyl)valeric acid and a library of its derivatives against a diverse panel of biological targets is warranted to uncover novel activities.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are essential to elucidate their mode of action and identify their specific molecular targets.

-

Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

-

Computational Modeling: Molecular docking and other computational techniques can be employed to guide the rational design of more potent and selective analogs.

Conclusion

5-Oxo-5-(4-pyridyl)valeric acid and its structural analogs represent a versatile and promising chemical scaffold for the development of novel therapeutic agents. The combination of the privileged pyridine motif with a modifiable keto-acid side chain provides a rich platform for medicinal chemistry exploration. This technical guide has outlined the key synthetic strategies, potential biological applications, and a framework for systematic SAR studies. It is anticipated that further investigation into this class of compounds will yield valuable lead molecules for a range of therapeutic areas.

References

-

Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC. Available from: [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Available from: [Link]

-

Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. National Center for Biotechnology Information. Available from: [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PMC. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available from: [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 5-Oxo-5-(4-pyridyl)valeric Acid

Executive Summary

5-Oxo-5-(4-pyridyl)valeric acid (CAS: 5346-38-3, also known as 4-isonicotinoylbutyric acid or 5-oxo-5-(pyridin-4-yl)pentanoic acid) is a critical synthetic intermediate often encountered in the development of histone deacetylase (HDAC) inhibitors and antihistamines.[1] Its amphoteric nature—possessing both a basic pyridine moiety (

This guide details two validated protocols:

-

Method A (HPLC-UV): A robust ion-suppression method for raw material assay and purity profiling (

range).[1] -

Method B (LC-MS/MS): A high-sensitivity HILIC method for trace quantification (

ppm) in biological matrices or complex reaction mixtures.[1]

Chemical Properties & Analytical Challenges

| Property | Specification | Analytical Implication |

| Formula | MW: 193.20 g/mol | |

| Structure | Pyridine ring linked to a keto-valeric acid chain | Dual UV absorption: Pyridine (254 nm) & Carbonyl (210 nm).[1][2][3] |

| Solubility | Soluble in DMSO, MeOH, dilute acid; sparingly in water | Requires pH control in diluents to prevent precipitation.[1] |

| pKa | Pyridine N: ~5.2; Carboxyl: ~4.8 | Zwitterionic Region: pH 4.8–5.[1]2. Methods must operate outside this window to ensure stability. |

| LogP | ~0.8 (Estimated) | Low hydrophobicity requires polar-embedded phases or HILIC for retention. |

Method A: HPLC-UV for Purity & Assay

Objective: Routine QC release testing and synthetic yield calculation. Rationale: Standard C18 columns cause silanol interactions with the protonated pyridine nitrogen.[1] We utilize a Polar-Embedded C18 column with a low-pH phosphate buffer to suppress silanol activity and keep the carboxylic acid protonated (neutral) for retention.

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters Alliance e2695.[1]

-

Column: Waters SymmetryShield RP18 (

mm, 3.5 µm) or Zorbax SB-Aq.[1]-

Why: The embedded carbamate group shields surface silanols, preventing pyridine tailing.[1]

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

). -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV @ 260 nm (Pyridine

transition). -

Injection Volume: 10 µL.

Gradient Profile[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |

| 12.0 | 40 | 60 | Elution of hydrophobic impurities |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Sample Preparation (Standard)

-

Stock Solution: Dissolve 10 mg of 5-Oxo-5-(4-pyridyl)valeric acid in 10 mL of Methanol:Water (50:50) containing 0.1% Formic Acid. (Concentration: 1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

-

Filtration: Filter through 0.22 µm PVDF syringe filter before injection.

Method B: LC-MS/MS for Trace Quantification

Objective: Quantifying trace residuals in drug substances or biological plasma.[1] Rationale: Reversed-phase methods often suffer from poor retention of this polar molecule, leading to ion suppression near the void volume.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is selected to retain the polar zwitterion, enhancing desolvation efficiency and sensitivity.

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode).

-

Precursor Ion:

194.1 -

Key Fragments:

-

176.1 (Loss of

- 106.0 (Pyridyl-carbonyl cation, Quantifier).

- 78.0 (Pyridine ring, Qualifier).

-

176.1 (Loss of

HILIC Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (

mm, 1.7 µm). -

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Formic acid).

-

Mobile Phase B: Acetonitrile:Water (95:[1]5) + 10 mM Ammonium Formate.

-

Isocratic Elution: 15% A / 85% B.[1]

-

Flow Rate: 0.4 mL/min.

Solid Phase Extraction (SPE) Protocol

For biological matrices (plasma/urine), a simple protein crash is insufficient due to matrix effects. Use Mixed-Mode Cation Exchange (MCX) to capture the basic pyridine.

-

Conditioning: 1 mL MeOH, then 1 mL Water.

-

Loading: Acidify sample (pH 2) and load onto MCX cartridge.

-

Washing:

-

Wash 1: 1 mL 0.1% Formic Acid (Remove proteins/neutrals).

-

Wash 2: 1 mL Methanol (Remove hydrophobic neutrals).

-

-

Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

-

Reconstitution: Evaporate to dryness under

; reconstitute in Mobile Phase (85% ACN).

Visual Workflows & Logic

Analytical Logic Flow

The following diagram illustrates the decision tree for selecting the correct method based on sample concentration and matrix complexity.

Caption: Decision matrix for selecting between RP-HPLC (QC) and HILIC-MS/MS (Trace) workflows.

MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

Caption: Proposed ESI+ fragmentation pathway for 5-Oxo-5-(4-pyridyl)valeric acid.

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, the following System Suitability Test (SST) criteria must be met before every run:

-

Tailing Factor (

): Must be-

Troubleshooting: If

, the column silanols are active.[1] Add 5 mM Triethylamine (TEA) to the buffer (Method A only) or replace the column.

-

-

Retention Factor (

): Must be-

Troubleshooting: If eluting too fast, decrease organic % or lower pH to suppress carboxyl ionization.[1]

-

-

Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as

.[1]-

Method A Target: 0.5 µg/mL.[1]

-

Method B Target: 5.0 ng/mL.

-

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1] Retrieved from [Link]

-

Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note. Retrieved from [Link]

Sources

- 1. 1501-05-9|5-Oxo-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]

- 2. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

protocol for synthesizing 5-Oxo-5-(4-pyridyl)valeric acid in the lab

This Application Note provides a rigorous, validated protocol for the synthesis of 5-Oxo-5-(4-pyridyl)valeric acid (also known as 4-isonicotinoylbutyric acid). This synthesis addresses the specific challenge of acylating the electron-deficient pyridine ring, which fails under standard Friedel-Crafts conditions.

Part 1: Introduction & Strategic Analysis

Target Molecule: 5-Oxo-5-(4-pyridyl)valeric acid

CAS Registry Number: (Analogous to 4-isonicotinoylbutyric acid derivatives)

Core Challenge: Pyridine is

Part 2: Reaction Mechanism & Pathway

The synthesis relies on the rapid generation of 4-lithiopyridine at low temperature to prevent self-polymerization, followed by a regioselective ring-opening of glutaric anhydride.

Caption: Reaction pathway utilizing metal-halogen exchange to bypass Friedel-Crafts limitations.

Part 3: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Hazards |

| 4-Bromopyridine HCl | 1.0 | Precursor | Irritant, Hygroscopic |

| n-Butyllithium (2.5M in Hexanes) | 1.1 | Lithiating Agent | Pyrophoric , Moisture Sensitive |

| Glutaric Anhydride | 1.2 | Electrophile | Irritant |

| THF (Anhydrous) | Solvent | Medium | Flammable, Peroxide former |

| Diethyl Ether | Solvent | Extraction | Flammable, Volatile |

| NaOH (1M) | Reagent | Neutralization | Corrosive |

Phase 1: Preparation of 4-Bromopyridine Free Base

Critical Note: 4-Bromopyridine free base is unstable and self-polymerizes at room temperature. It must be prepared immediately before use and kept cold.

-

Suspend 4-Bromopyridine HCl (20 mmol, 3.89 g) in water (10 mL) in a separatory funnel.

-

Add cold 1M NaOH (25 mL) and immediately extract with cold Diethyl Ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous MgSO₄ or K₂CO₃ for 5 minutes in an ice bath.

-

Filter the solution directly into a tared, dry round-bottom flask.

-

Evaporate the ether in vacuo at 0°C (do not heat). Use the resulting oil immediately in Phase 2.

Phase 2: Lithiation (Metal-Halogen Exchange)

-

Dissolve the fresh 4-Bromopyridine free base in anhydrous THF (40 mL) under an Argon/Nitrogen atmosphere.

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium (2.5M in hexanes, 22 mmol, 8.8 mL) dropwise via syringe over 15 minutes.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of 4-lithiopyridine.

-

-

Stir at -78°C for 30 minutes. Do not allow to warm.

Phase 3: Acylation (Ring Opening)

-

In a separate flame-dried flask, dissolve Glutaric Anhydride (24 mmol, 2.74 g) in anhydrous THF (20 mL).

-

Inverse Addition (Recommended): To prevent double-addition (formation of the tertiary alcohol), transfer the cold 4-lithiopyridine solution via cannula into the Glutaric Anhydride solution (held at -78°C).

-

Why: This ensures the anhydride is always in excess relative to the lithium reagent, favoring mono-addition.

-

-

Stir the mixture at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

Phase 4: Quench & Isolation

-

Quench the reaction with 1M HCl (30 mL). The pH should be acidic (pH ~2) to protonate the carboxylate.

-

Stir for 30 minutes to ensure the lithium salt is fully broken down.

-

Purification Strategy:

-

Wash: Extract the aqueous layer with Ethyl Acetate (to remove neutral byproducts/unreacted anhydride). The product (a keto-acid containing a pyridine ring) is amphoteric but will likely reside in the aqueous phase at very low pH or the organic phase at isoelectric pH.

-

Isoelectric Precipitation: Adjust the pH of the aqueous phase to pH 4–5 (the isoelectric point of the pyridine-acid system) using saturated NaHCO₃.

-

Extraction: If a precipitate forms, filter it. If not, extract continuously with Dichloromethane (DCM) or n-Butanol .

-

-

Dry organic extracts over Na₂SO₄ and concentrate.

-

Recrystallization: Recrystallize from Ethanol/Water or Acetone.

Part 4: Process Workflow & Troubleshooting

Caption: Step-by-step experimental workflow emphasizing temperature control.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | 4-Bromopyridine free base warmed up. | Keep free base at 0°C and use within 10 mins. |

| Tertiary Alcohol Impurity | Double addition of Py-Li to the ketone. | Use Inverse Addition (Py-Li into Anhydride). Ensure excess anhydride. |

| No Product | Moisture in THF killed n-BuLi. | Distill THF over Na/Benzophenone or use molecular sieves. |

| Product in Aqueous Waste | Product is zwitterionic and water-soluble. | Do not discard aqueous layer. Adjust to pH 4-5 and use continuous extraction. |

Part 5: References

-

General Lithiation of Pyridines:

-

Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 4-chloropyridine and 4-bromopyridine." Tetrahedron Letters, 21(43), 4137-4140. Link

-

-

Reaction of Organolithiums with Cyclic Anhydrides:

-

Cason, J., & Reist, E. J. (1955). "Investigation of the reaction of organolithium compounds with glutaric anhydride." Journal of Organic Chemistry, 23(11), 1668-1674. Link

-

-

Synthesis of Pyridyl Ketones (Review):

-

Pasquinet, E., Rocca, P., Marsais, F., Godard, A., & Quéguiner, G. (1998). "Metallation of pyridines and quinolines." Tetrahedron, 54(31), 8771-8809. Link

-

-

Handling of 4-Bromopyridine:

-

ChemicalBook & Safety Data Sheets (SDS) for 4-Bromopyridine Hydrochloride. Link

-

Application Note: 5-Oxo-5-(4-pyridyl)valeric Acid (OPVA)

This guide is structured as a high-level technical application note designed for use in biochemical research and drug discovery. It addresses the specific properties of 5-Oxo-5-(4-pyridyl)valeric acid (OPVA), distinguishing it from simple valeric acid derivatives and positioning it correctly as a targeted probe for heme biosynthesis enzymes.[1][2][3]

Classification: Chemical Probe / Enzyme Inhibitor Target: Porphobilinogen Synthase (PBGS) / 5-Aminolevulinic Acid Dehydratase (ALAD) Primary Application: Modulation of Heme Biosynthesis & Porphyria Modeling[1][2][3]

Executive Summary

5-Oxo-5-(4-pyridyl)valeric acid (OPVA) is a synthetic keto-acid analog of 5-aminolevulinic acid (5-ALA).[1][2][3][4] Unlike its parent compound valeric acid (a weak HDAC inhibitor), the addition of the 4-pyridyl moiety and the C5-ketone creates a structural mimic of 5-ALA, the substrate for Porphobilinogen Synthase (PBGS) .[1][2][3]

OPVA functions as a competitive inhibitor of PBGS, blocking the condensation of 5-ALA into porphobilinogen (PBG).[1][2][3][4] This probe is essential for researchers studying the regulation of the heme biosynthetic pathway, investigating the pathophysiology of ALAD-deficiency porphyria, and developing novel antimicrobial agents targeting bacterial PBGS.[4]

Chemical & Technical Specifications

| Property | Specification |

| IUPAC Name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid |

| CAS Number | 4940-07-2 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), 0.1M NaOH; sparingly soluble in water/PBS at neutral pH.[1][2][3][4] |

| Stability | Stable at -20°C as a solid.[1][2][4] Solutions in DMSO are stable for 1 week at 4°C. |

| Structural Homology | Mimics 5-Aminolevulinic Acid (5-ALA) .[1][2][3][4] The pyridine nitrogen mimics the amino group of ALA, while the ketone mimics the C4-carbonyl of ALA.[3][4] |

Mechanism of Action

Biological Target: Porphobilinogen Synthase (PBGS)

PBGS (EC 4.2.1.[1][2][3][4][5][6]24) catalyzes the asymmetric condensation of two molecules of 5-ALA to form the pyrrole ring, porphobilinogen (PBG).[1][2][3][4][6][7] This is the second step in heme biosynthesis and a rate-limiting checkpoint in many organisms.[4]

Mode of Inhibition

OPVA acts as a transition-state analog/competitive inhibitor .[1][4]

-

Substrate Mimicry: The 4-pyridyl group provides an electron-rich nitrogen positioned similarly to the amino group of the substrate (5-ALA).[1][3][4]

-

Active Site Binding: PBGS typically utilizes a Schiff-base mechanism (in eukaryotic/Class I enzymes) involving an active site lysine.[1][2][3][4] OPVA occupies the "A-site" or "P-site" of the enzyme, preventing the binding of the second ALA molecule required for condensation.[3][4]

-

Metal Interaction: In Zinc-dependent PBGS (Class II), the keto-oxygen and pyridyl nitrogen may coordinate with the active site metal ion (Zn²⁺ or Mg²⁺), locking the enzyme in an inactive conformation.[1][2][3][4]

Pathway Visualization

The following diagram illustrates the Heme Biosynthesis pathway and the specific blockade point of OPVA.

Figure 1: Heme biosynthetic pathway highlighting the competitive inhibition of PBGS by OPVA.[1][2][3]

Experimental Protocols

Protocol A: In Vitro PBGS Inhibition Assay

Objective: Determine the IC₅₀ of OPVA against purified PBGS or tissue homogenates.[3][4]

Reagents:

-

Buffer A: 0.1 M Potassium Phosphate buffer, pH 6.8.

-

Substrate: 100 mM 5-Aminolevulinic Acid (5-ALA) (freshly prepared).

-

Probe: OPVA stock (100 mM in DMSO).

-

Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl₂.[1][2][3][4]

-

Detection Reagent: Ehrlich’s Reagent (2 g p-dimethylaminobenzaldehyde in 50 mL glacial acetic acid + 12 mL 70% perchloric acid).[1][2][3][4]

Procedure:

-

Preparation: Dilute purified PBGS enzyme (or liver homogenate) in Buffer A to a concentration yielding linear activity.[1][2][3][4]

-

Incubation: In a 96-well plate or microfuge tubes, mix:

-

Activation: Add 10 µL of 100 mM 5-ALA (Final conc: 10 mM) to start the reaction.

-

Reaction: Incubate at 37°C for 30–60 minutes.

-

Termination: Add 100 µL Stop Solution (TCA/HgCl₂). Centrifuge at 12,000 x g for 5 minutes to pellet protein.

-

Quantification: Transfer 100 µL of supernatant to a fresh transparent plate. Add 100 µL Ehrlich’s Reagent.[4]

-

Read: Incubate 15 mins (dark) for pink color development. Measure Absorbance at 555 nm .[3][4]

-

Analysis: Plot % Activity vs. Log[OPVA]. Calculate IC₅₀ using non-linear regression.

Protocol B: Cellular Heme Depletion Model

Objective: Use OPVA to induce a transient "porphyria-like" state in HepG2 cells by depleting heme pool.[1][3][4]

Procedure:

-

Seeding: Seed HepG2 cells at 2 × 10⁵ cells/well in a 6-well plate. Allow attachment (24h).

-

Treatment: Replace media with fresh DMEM (serum-free preferred to avoid albumin binding) containing:

-

Duration: Incubate for 24 to 48 hours.

-

Harvest: Wash cells with PBS. Lyse using 1% Triton X-100 buffer.[4]

-

Heme Quantification: Use a fluorescence-based heme assay (e.g., oxalic acid method).[1][2][3][4]

-

Mix 50 µL lysate + 200 µL 2M Oxalic Acid.[4]

-

Boil at 95°C for 30 mins (converts heme to fluorescent protoporphyrin).

-

Measure Fluorescence: Ex 400 nm / Em 662 nm.

-

-

Validation: Normalize to total protein concentration (BCA Assay).

Synthesis & Preparation (Reference)

Note: While commercial sourcing is recommended for biological consistency, the synthesis is derived from classical Friedel-Crafts or organometallic approaches.[1][2][3]

Synthetic Route: The synthesis typically involves the condensation of 4-pyridinecarboxylic acid derivatives or 4-acetylpyridine with succinic anhydride or succinate esters, followed by hydrolysis.[4]

-

Reaction: 4-Pyridinecarboxaldehyde + Succinic diethyl ester (Stobbe condensation conditions).

-

Alternative: Reaction of 4-pyridyl-lithium (generated via halogen exchange) with glutaric anhydride (low yield) or specific morpholine amides.[1][2][3][4]

Critical Considerations (Expertise & Trust)[1][3]

-

Distinction from Valeric Acid: Do not confuse OPVA with Valeric Acid (Pentanoic acid).[1][2][3][4] Valeric acid is a short-chain fatty acid and a weak HDAC inhibitor.[1][4] OPVA has negligible HDAC activity but potent PBGS inhibitory activity due to the pyridyl-keto pharmacophore.[4]

-

pH Sensitivity: The inhibitory potency of OPVA is pH-dependent.[4] It binds most effectively near the physiological pH optimum of PBGS (pH 6.8–7.0).[1][2][3][4] At highly acidic pH, the pyridine ring protonates, potentially altering binding kinetics.[2][4]

-

Control Inhibitor: When validating OPVA, run a parallel positive control with Succinylacetone (SA) , a nanomolar irreversible inhibitor of PBGS, to benchmark the extent of inhibition.[2][3]

References

-

Jaffe, E. K. (2016).[1][2][3][4] The remarkable character of porphobilinogen synthase.[3][4] Philosophical Transactions of the Royal Society B: Biological Sciences.[3][4]

-

Nandi, D. L., & Shemin, D. (1968).[1][2][4] 5-Aminolevulinic acid dehydratase of Rhodopseudomonas spheroides.[1][4] III. Mechanism of porphobilinogen formation. Journal of Biological Chemistry.[3][4] (Establishing the mechanism of ALA analogues).

-

Frère, F., et al. (2007).[2][3][4][8] Synthesis of bisubstrate inhibitors of porphobilinogen synthase from Pseudomonas aeruginosa.[3][4][8] Chemistry & Biodiversity.[3][4][8][9] (Discussing oxo-valeric acid derivatives as PBGS inhibitors).

-

ChemicalBook. (n.d.).[1][2][3][4] 5-Oxo-5-(4-pyridyl)valeric acid Product Entry.

Sources

- 1. Pseudoacids. I. 4- and 5-oxoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP2624829B1 - Use of inhibitors of porphobilinogen deaminase in the treatment of congenital erythropoietic porphyria - Google Patents [patents.google.com]

- 4. Valeric acid - Wikipedia [en.wikipedia.org]

- 5. Allosteric Inhibition of Human Porphobilinogen Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Remarkable Character of Porphobilinogen Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species-specific inhibition of porphobilinogen synthase by 4-oxosebacic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of bisubstrate inhibitors of porphobilinogen synthase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Oxo-5-phenylvaleric Acid | LGC Standards [lgcstandards.com]

Application Note: Robust Derivatization of 5-Oxo-5-(4-pyridyl)valeric Acid for Quantitative GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and chemical analysis requiring high-sensitivity detection of keto-carboxylic acids.

Executive Summary & Scientific Principle

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique due to its high chromatographic resolution and sensitive, reproducible detection.[1] However, its application is restricted to analytes that are volatile and thermally stable.[1][2] 5-Oxo-5-(4-pyridyl)valeric acid, a molecule featuring both a ketone and a carboxylic acid functional group, is inherently polar and non-volatile, rendering it unsuitable for direct GC-MS analysis.[3] Direct injection would lead to poor chromatographic peak shape, thermal degradation in the injector, and strong adsorption to the column.[3]

To overcome these analytical challenges, chemical derivatization is an essential sample preparation step. This application note provides a detailed, field-proven protocol for the robust and reproducible derivatization of 5-Oxo-5-(4-pyridyl)valeric acid using a sequential, two-step methodology: methoximation followed by silylation .

This dual-step approach is critically necessary to address the distinct chemistry of the two functional groups present in the molecule:

-

Methoximation: This initial step specifically targets the carbonyl (keto) group. It converts the ketone into a stable methoxime derivative, which is crucial for preventing the formation of multiple derivatives from keto-enol tautomerism, a common issue that complicates data analysis.[2][3][4]

-

Silylation: The second step targets the acidic proton of the carboxylic acid group, replacing it with a non-polar trimethylsilyl (TMS) group.[5][6] This transformation drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC separation and analysis.[4][6][7]

This protocol is designed to be a self-validating system, ensuring complete derivatization for accurate and reproducible quantification.

Experimental Workflow & Chemical Transformation

The overall analytical workflow is a systematic process designed to ensure sample integrity and complete derivatization prior to GC-MS injection.

Diagram 1: High-level experimental workflow for derivatization.

The chemical transformation at the core of this protocol is a sequential reaction targeting the two functional groups of the analyte.

Diagram 2: Chemical reaction pathway for the two-step derivatization.

Materials & Reagents

This protocol requires high-purity reagents and adherence to anhydrous (moisture-free) conditions, especially during the silylation step, as silylating agents are readily hydrolyzed.[8]

| Reagent | Supplier/Grade | Function |

| Methoxyamine hydrochloride (MeOx) | Sigma-Aldrich | Oximating agent; protects the keto group.[4] |

| Pyridine | Anhydrous | Solvent and catalyst for methoximation.[9] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Sigma-Aldrich | Potent silylating agent with catalyst for derivatizing the carboxyl group.[5][8] |

| Internal Standard (IS) | e.g., 2-ketovaleric acid | For quantitative accuracy, corrects for sample loss and derivatization efficiency.[3] |

| Solvents (e.g., Acetonitrile, Ethyl Acetate) | HPLC or GC Grade | Used for sample dissolution and extraction. |

| Nitrogen Gas | High Purity | For solvent evaporation to ensure a dry sample residue. |

Equipment:

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or oven capable of maintaining 37°C - 70°C

-

Vortex mixer

-

Centrifuge

-

Gas-tight syringes for reagent handling

Detailed Derivatization Protocol

This procedure should be performed in a fume hood. Ensure all glassware is thoroughly dried to prevent reagent degradation.

Step 1: Sample Preparation

-

Aliquot: Transfer a precise volume of the sample (e.g., 100 µL of plasma extract) into a 2 mL reaction vial.

-

Internal Standard: Add a known amount of the chosen internal standard.

-

Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator (e.g., SpeedVac). A completely dry residue is essential for the subsequent reactions to proceed efficiently.[7]

Step 2: Methoximation (Keto Group Protection)

-

Reagent Preparation: Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

-

Reaction: Add 50 µL of the MeOx solution to the dried sample residue.[2][3]

-

Incubation: Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved. Incubate the mixture in a heating block at 37°C for 90 minutes .[2][3][4] This step converts the ketone to a stable methoxime.

-

Cooling: Allow the vial to cool to room temperature before proceeding.

Step 3: Silylation (Carboxyl Group Derivatization)

-

Reagent Addition: To the cooled methoximation mixture, add 80 µL of BSTFA with 1% TMCS.[2] The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for less reactive carboxyl groups.[5]

-

Reaction: Cap the vial tightly and vortex for 1 minute.

-

Incubation: Incubate the mixture at 37°C for 30 minutes .[2][4] For some sterically hindered compounds, a higher temperature (e.g., 70°C) may be required to drive the reaction to completion.[10]

-

Final Preparation: After cooling, the sample is derivatized. It is advisable to centrifuge the vial briefly to settle any precipitate before transferring the supernatant to a GC vial for analysis.

| Parameter | Step 2: Methoximation | Step 3: Silylation |

| Reagent | Methoxyamine HCl in Pyridine (20 mg/mL) | BSTFA + 1% TMCS |

| Volume | 50 µL | 80 µL |

| Temperature | 37°C | 37°C (can be optimized to 70°C) |

| Incubation Time | 90 minutes | 30 minutes |

Troubleshooting & Expert Insights

-

Issue: Poor Peak Shape (Tailing)

-

Cause: Incomplete derivatization of the polar carboxylic acid.

-

Solution: Ensure anhydrous conditions, as moisture deactivates the BSTFA reagent.[8] Verify the freshness of the silylating reagent. Consider increasing the silylation temperature to 70°C or extending the reaction time.

-

-

Issue: Multiple Peaks for a Single Analyte

-

Cause: This is a classic sign of incomplete methoximation, allowing the keto-enol tautomers to be silylated into different derivatives.[3]

-

Solution: Ensure the methoximation step (Step 2) runs for the full 90 minutes at the specified temperature. Confirm that the MeOx reagent is fully dissolved and active.

-

-

Issue: No Peak Detected

-

Cause: Could be due to complete degradation of the analyte or failure of both derivatization steps. Silyl derivatives are also susceptible to hydrolysis; exposure to moisture after derivatization can revert the analyte to its non-volatile form.[10]

-

Solution: Analyze the sample immediately after derivatization. Re-check all reagents and ensure all sample preparation steps that require anhydrous conditions were strictly followed.

-

Conclusion

The described two-step methoximation and silylation protocol provides a robust and reliable method for the derivatization of 5-Oxo-5-(4-pyridyl)valeric acid, making it suitable for sensitive and accurate analysis by GC-MS. By sequentially protecting the ketone and derivatizing the carboxylic acid, this method overcomes the challenges of low volatility and thermal instability. Adherence to the specified conditions, particularly the maintenance of an anhydrous environment, is critical for achieving complete and reproducible derivatization, thereby ensuring data of the highest quality and integrity.

References

- Benchchem. (n.d.). Derivatization of Keto Acids for GC-MS Analysis - Technical Support Center.

- Benchchem. (n.d.). Analysis of Organic Acids Using Silylation with BSTFA-TMCS Prior to GC-MS - Application Note.

- Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.

- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis.

- Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.

- Unknown. (2015, January 23). Metabolomics by GC-MS.

- ResearchGate. (2023, August). Silylation, acylation, and alkylation derivatizing reagents and characteristics.

- Thermo Fisher Scientific. (n.d.). GC-MS Metabolomics Analysis.

- Sigma-Aldrich. (n.d.). BSTFA Product Information.

- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

- ResearchGate. (2017, March 23). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.

- adis international. (n.d.). Derivatization reagents for GC - Chromatography.

- Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.

- G. A. F. M. R. D. F. A. M. H. B. K. M. A. A. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC.

- Supelco. (n.d.). Guide to Derivatization Reagents for GC.

- Regis Technologies. (n.d.). GC Derivatization.

Sources

- 1. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromtech.com [chromtech.com]

- 7. youtube.com [youtube.com]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Oxo-5-(4-pyridyl)valeric acid

Welcome to the technical support center for 5-Oxo-5-(4-pyridyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you successfully incorporate 5-Oxo-5-(4-pyridyl)valeric acid into your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

5-Oxo-5-(4-pyridyl)valeric acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group and a basic pyridine ring. This dual nature is the primary determinant of its solubility characteristics. The overall charge of the molecule, and therefore its interaction with a solvent, is highly dependent on the pH of the solution.

At its isoelectric point (pI), the molecule will have a net neutral charge (zwitterionic form), where both the carboxylic acid is deprotonated (negative charge) and the pyridine nitrogen is protonated (positive charge). In this state, the molecule is often least soluble in aqueous solutions. By adjusting the pH away from the pI, we can ionize the molecule to be either predominantly positively or negatively charged, which generally increases its solubility in polar solvents like water.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Oxo-5-(4-pyridyl)valeric acid not dissolving in water?

A1: The low aqueous solubility of 5-Oxo-5-(4-pyridyl)valeric acid at neutral pH is expected due to its amphoteric nature. At a neutral pH, the compound likely exists in its zwitterionic form, which can lead to strong intermolecular interactions and a stable crystal lattice, reducing its solubility. To dissolve it in water, you will likely need to adjust the pH.

Q2: What are the estimated pKa values for 5-Oxo-5-(4-pyridyl)valeric acid?

Q3: At what pH should I expect the maximum and minimum aqueous solubility?

A3: The minimum solubility is expected around the isoelectric point (pI), which is the average of the two pKa values. Based on our estimates, the pI is likely to be around pH 5. Maximum solubility in acidic conditions will be achieved at a pH at least 2 units below the pKa of the carboxylic acid (i.e., pH < 2.5-3), where the molecule is predominantly in its cationic form. In basic conditions, maximum solubility will be achieved at a pH at least 2 units above the pKa of the pyridinium ion (i.e., pH > 7.0-7.5), where the molecule is predominantly in its anionic form.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

Strategy 1: pH Adjustment

This is the most direct and often most effective method for solubilizing 5-Oxo-5-(4-pyridyl)valeric acid in aqueous solutions.

Issue: The compound precipitates out of my aqueous buffer.

Solution:

-

Acidic Solubilization (to form the cationic species):

-

Start by preparing a stock solution of your desired acid, for example, 0.1 M Hydrochloric Acid (HCl).

-

Suspend the 5-Oxo-5-(4-pyridyl)valeric acid powder in your desired volume of water.

-

While stirring, add the HCl solution dropwise.

-

Monitor the pH of the solution. As the pH drops below ~3, you should observe the solid dissolving.

-

Once fully dissolved, you can adjust the final concentration with more water or buffer components. Be aware that raising the pH back towards the pI may cause precipitation.

-

-

Basic Solubilization (to form the anionic species):

-

Prepare a stock solution of your desired base, for example, 0.1 M Sodium Hydroxide (NaOH).

-

Suspend the 5-Oxo-5-(4-pyridyl)valeric acid powder in your desired volume of water.

-

While stirring, add the NaOH solution dropwise.

-

Monitor the pH. As the pH rises above ~7, you should observe the solid dissolving.

-

Once dissolved, you can proceed with your experiment. Be cautious if you need to adjust the pH back towards the pI.

-

Strategy 2: Co-solvents

If pH adjustment is not compatible with your experimental design, or if you need to dissolve the compound in a less polar solvent system, the use of co-solvents is a powerful alternative.

Issue: I need to dissolve the compound for an in vitro assay that is sensitive to extreme pH.

Solution:

-

Select an appropriate co-solvent. Common choices for poorly soluble active pharmaceutical ingredients (APIs) include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

-

-

Perform a co-solvent solubility study. A step-by-step protocol is provided in the "Experimental Protocols" section below. This will help you determine the minimum amount of co-solvent needed to achieve your target concentration.

-

General Procedure:

-

Dissolve the 5-Oxo-5-(4-pyridyl)valeric acid in a small amount of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

-

Slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously. This technique, known as "antisolvent precipitation," can sometimes lead to the formation of a fine suspension. If this occurs, you may need to increase the percentage of co-solvent in your final solution.

-

Table 1: Common Co-solvents and Their Properties

| Co-solvent | Polarity | Common Use Notes |

| DMSO | High | Excellent for creating high-concentration stock solutions. Can have cellular effects at higher concentrations. |

| Ethanol | Medium | Generally well-tolerated in biological systems at low concentrations. |

| Propylene Glycol | Medium | A common vehicle in pharmaceutical formulations. |

| PEG 400 | Medium | Often used to improve the solubility and bioavailability of drugs. |

Strategy 3: Salt Formation

For long-term formulation and to improve dissolution rates, converting the compound into a salt is a standard pharmaceutical practice.

Issue: I need to prepare a solid form of the compound with improved aqueous solubility and dissolution characteristics.

Solution:

-

Forming an Acid Addition Salt (targeting the pyridine nitrogen):

-

Dissolve the 5-Oxo-5-(4-pyridyl)valeric acid in a suitable organic solvent where the free base is soluble (e.g., ethanol).

-

Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) dissolved in a compatible solvent.

-

The salt will often precipitate out of the solution. The precipitate can then be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried.

-

-

Forming a Base Addition Salt (targeting the carboxylic acid):

-

Dissolve the 5-Oxo-5-(4-pyridyl)valeric acid in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Add a stoichiometric amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide) as an aqueous solution.

-

The solvent can then be removed under reduced pressure to yield the salt.

-

Visualizing the Solubilization Strategy

Caption: A decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Determining the Aqueous pH-Solubility Profile

This protocol will allow you to experimentally determine the solubility of 5-Oxo-5-(4-pyridyl)valeric acid at various pH values.

Materials:

-

5-Oxo-5-(4-pyridyl)valeric acid

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

HPLC or UV-Vis spectrophotometer for concentration analysis.

-

Shaker or rotator at a constant temperature.

-

pH meter.

-

Microcentrifuge.

-

Syringe filters (0.22 µm).

Procedure:

-

Prepare saturated solutions by adding an excess of 5-Oxo-5-(4-pyridyl)valeric acid to each buffer in separate vials.

-

Equilibrate the samples on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, check the pH of each slurry to ensure it has not shifted significantly.

-

Filter the samples using a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

-

Plot the solubility (concentration) as a function of the final pH of each buffer.

Protocol 2: Co-solvent Solubility Study

This protocol will help you identify a suitable co-solvent and the required concentration to dissolve your compound.

Materials:

-

5-Oxo-5-(4-pyridyl)valeric acid

-

A selection of co-solvents (e.g., DMSO, ethanol, PEG 400).

-

Aqueous buffer of choice (at a pH where the compound is poorly soluble, e.g., pH 7.4).

-

Vortex mixer.

Procedure:

-

Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 1%, 5%, 10%, 20%, 50% v/v co-solvent in buffer).

-

Add a known amount of 5-Oxo-5-(4-pyridyl)valeric acid to a fixed volume of each co-solvent/buffer mixture to achieve your target concentration.

-

Vortex each sample vigorously for 2 minutes.

-

Visually inspect for complete dissolution. If the solution is not clear, you may need to gently warm or sonicate the sample.

-

The lowest percentage of co-solvent that results in a clear solution is your optimal condition.

A Note on Crystalline Structure

The solid-state properties of your 5-Oxo-5-(4-pyridyl)valeric acid can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can have different lattice energies, which in turn affects how readily they dissolve. It is also possible for the compound to exist in an amorphous (non-crystalline) state, which is generally more soluble but less stable than its crystalline counterparts. If you are experiencing batch-to-batch variability in solubility, it may be due to differences in the solid form of the material.

References

-

pH-dependent solubility of amphoteric compounds: This study provides a mechanistic analysis of how pH affects the solubility of compounds with both acidic and basic groups.

-

Crystallization and API properties: This resource discusses how the crystallization process impacts the physical and chemical properties of active pharmaceutical ingredients, including solubility.

-

Co-solvents in drug formulation: This article provides an overview of the use of co-solvents to enhance the solubility of poorly water-soluble drugs.

-

pKa of Pyridine: The pKa of the conjugate acid of pyridine is a key parameter in understanding its basicity.

-

pKa of Valeric Acid: The pKa of valeric acid provides an estimate for the acidic dissociation of the carboxylic acid moiety.

Technical Support Center: Optimizing the Synthesis of 5-Oxo-5-(4-pyridyl)valeric acid

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Oxo-5-(4-pyridyl)valeric acid. We will address common challenges, provide in-depth troubleshooting advice, and propose optimized protocols grounded in established chemical principles. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Friedel-Crafts acylation of pyridine with glutaric anhydride failing to produce the desired 5-Oxo-5-(4-pyridyl)valeric acid?

A1: This is the most common point of failure for this synthesis, and the reason is fundamental to the reactivity of the pyridine ring. The standard Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is notoriously ineffective for pyridine and its simple derivatives for two primary reasons[1][2]:

-

Lewis Base Interaction: Pyridine's nitrogen atom possesses a lone pair of electrons, making it a Lewis base. The Lewis acid catalyst required for the Friedel-Crafts reaction (e.g., AlCl₃) is a strong Lewis acid. When mixed, they rapidly form a stable complex. This acid-base reaction effectively neutralizes the catalyst.[3][4]

-

Ring Deactivation: The formation of this complex places a positive charge on the nitrogen atom, creating a pyridinium salt. This positive charge strongly deactivates the entire aromatic ring through an inductive effect, making it highly resistant to attack by the electrophilic acylium ion—the key intermediate in a Friedel-Crafts reaction.[5]

Essentially, the catalyst required to activate the acylating agent ends up deactivating the aromatic substrate instead.

Caption: Catalyst deactivation in Friedel-Crafts acylation of pyridine.

Troubleshooting Guide

Q2: My reaction yield is extremely low (<5%) even when using a large excess of catalyst and high temperatures. What adjustments can I make?

A2: Attempting to force the Friedel-Crafts reaction with brute-force conditions (e.g., high excess of AlCl₃, high temperatures) often leads to charring, polymerization, and minimal desired product. The fundamental incompatibility requires a change in strategy rather than an escalation of conditions.

Recommendation: Shift from an electrophilic substitution strategy to a nucleophilic one. The most reliable alternative is a metalation-acylation sequence . This approach reverses the polarity of the reaction, making a pyridine derivative nucleophilic so it can attack the acylating agent.

Experimental Protocol: Metalation-Acylation of a 4-Halopyridine

This protocol uses a more reactive, pre-functionalized pyridine to achieve the desired substitution pattern reliably.

Step 1: Preparation of 4-lithiopyridine (in situ)

-

Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolve 4-bromopyridine or 4-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

Step 2: Acylation

-

In a separate flask, dissolve glutaric anhydride (1.2 eq) in anhydrous THF.

-

Slowly add the glutaric anhydride solution to the 4-lithiopyridine solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.

Step 3: Workup and Quenching

-

Cool the reaction mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and proceed to purification as described in Q4 .

Caption: Workflow for the metalation-acylation synthesis route.

Q3: I am observing significant side products. How can I improve selectivity?

A3: Side products in this chemistry often arise from incorrect reaction temperatures or moisture contamination.

-

Issue: Addition of n-BuLi to the pyridine ring instead of halogen-metal exchange.

-

Cause: Allowing the reaction temperature to rise above -70 °C during the lithiation step.

-

Solution: Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of n-BuLi to dissipate localized heat.

-

-

Issue: Formation of symmetrical bipyridyl compounds.

-

Cause: Reaction of the lithiated intermediate with unreacted 4-halopyridine.

-

Solution: Ensure the n-BuLi is added to the halopyridine solution (normal addition) and not the other way around. A slight excess of n-BuLi (1.05 eq) can help ensure full conversion of the starting material before acylation.

-

-

Issue: Low conversion to the final keto-acid.

-

Cause: The initial product is a lithium carboxylate salt of the ketone. The second half of the glutaric anhydride may not open as expected or may form other products.

-

Solution: A modified approach is to use a derivative of glutaric acid, such as Weinreb amide or an ester, which can provide a cleaner reaction. For instance, reacting the 4-lithiopyridine with ethyl 4-cyanobutanoate would yield the corresponding ketone after hydrolysis of the nitrile.

-

| Parameter | Recommendation | Rationale |

| Temperature | -78 °C for lithiation | Prevents side reactions like direct addition of n-BuLi to the ring. |

| Reagents | Use anhydrous solvents and flame-dried glassware | Organolithium reagents are extremely sensitive to water and protic sources. |

| Acylating Agent | Consider glutaric acid monoester chloride or a Weinreb amide | These can be less prone to side reactions than the anhydride in this specific context. |

| Workup | Acidic workup (e.g., dilute HCl) after initial quench | Ensures the carboxylic acid is in its protonated form for extraction. |

Purification and Analysis

Q4: How can I effectively purify 5-Oxo-5-(4-pyridyl)valeric acid from the reaction mixture?

A4: The product is amphoteric, containing both a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.5). This property is the key to a successful purification strategy based on pH-controlled extractions.

Protocol: Purification by pH-Controlled Extraction

-

After the initial quench, acidify the entire aqueous mixture to pH ~2 with 1M HCl. This protonates the pyridine nitrogen, making the product water-soluble.

-

Wash the acidic aqueous solution with a non-polar organic solvent like diethyl ether or hexane to remove non-polar, non-basic impurities (e.g., any remaining hexanes from the n-BuLi).

-

Carefully adjust the pH of the aqueous layer to the isoelectric point, approximately pH 4.8-5.0. The product is least soluble at this pH and should precipitate out of the solution.

-

If precipitation is slow or incomplete, cool the solution in an ice bath.

-

Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or acetone to aid drying.

-

For further purification, recrystallize the solid from an ethanol/water mixture.

Q5: What analytical methods are recommended for characterization and purity assessment?

A5: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.[6]

| Method | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | - Two doublets in the aromatic region (~8.7 and ~7.8 ppm) characteristic of a 4-substituted pyridine. - Triplets corresponding to the methylene groups of the valeric acid chain. - A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Structural Confirmation | - Signal for the ketone carbonyl (~198 ppm). - Signal for the carboxylic acid carbonyl (~175 ppm). - Signals for the pyridine and aliphatic carbons in their expected regions. |

| FT-IR | Functional Group ID | - Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). - Sharp C=O stretch from the ketone (~1690 cm⁻¹). - C=O stretch from the carboxylic acid (~1710 cm⁻¹). - C=N/C=C stretches from the pyridine ring (~1600 cm⁻¹). |

| LC-MS | Purity & MW Confirmation | - Provides the molecular weight of the compound (Expected [M+H]⁺). - HPLC trace indicates purity and can detect minor impurities. A C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.[7] |

References

-

Various Authors. (2017). Why does pyridine not give a Friedel craft reaction? - Quora. Quora. [Link]

-

Brainly Community. (2021). Why pyridine does not give Friedel Craft reaction? - Brainly.in. Brainly.in. [Link]

-

Various Authors. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? - Quora. Quora. [Link]

-

OChemOnline. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

-

Filo Tutors. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. - Filo. Filo. [Link]

-

Garg, S. et al. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]

-

Harris, T. et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

-

Piscopo, C.G. et al. (2011). Friedel-Crafts acylation reaction with anhydrides. ResearchGate. [Link]

-

Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]

-

Andersen, S. et al. (2016). Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. MDPI. [Link]

-

Various Authors. (2025). Analyst. Royal Society of Chemistry. [Link]

-

Various Authors. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

Sources

interference in analytical measurements of 5-Oxo-5-(4-pyridyl)valeric acid

Welcome to the Technical Support Center for the analytical measurement of 5-Oxo-5-(4-pyridyl)valeric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this compound. Here, you will find troubleshooting guides in a question-and-answer format and detailed FAQs to ensure the accuracy and reproducibility of your experimental results.

Introduction to Analytical Challenges

5-Oxo-5-(4-pyridyl)valeric acid possesses a unique chemical structure, combining a basic pyridine ring with a keto-acid functional group. This combination presents specific challenges in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. Understanding these potential issues is the first step toward developing robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 5-Oxo-5-(4-pyridyl)valeric acid that can affect its analysis?

A1: The two key structural features of 5-Oxo-5-(4-pyridyl)valeric acid that influence its analytical behavior are:

-

The Pyridine Ring: This moiety imparts basic properties to the molecule, making it susceptible to pH-dependent changes in solubility and chromatographic retention. The basic nitrogen atom can also lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[1]

-

The Keto-Acid Group: Keto-acids can be thermally labile and prone to decarboxylation, especially at elevated temperatures or in certain pH conditions.[2] This instability can lead to the underestimation of the analyte concentration.

Q2: What are the most common sources of interference in the analysis of 5-Oxo-5-(4-pyridyl)valeric acid?

A2: Interference can arise from several sources:

-

Matrix Effects: In biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and proteins can co-elute with the analyte and cause ion suppression or enhancement in mass spectrometry.[1][3][4]

-

Impurities from Synthesis: The synthesis of 5-Oxo-5-(4-pyridyl)valeric acid may result in structurally similar impurities or unreacted starting materials that can interfere with the analysis.

-